4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine
Übersicht
Beschreibung
4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This compound has been widely used in scientific research to study the role of MAPK signaling in various biological processes.
Wirkmechanismus
4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine inhibits the activity of MEK1/2, which are upstream kinases in the MAPK pathway. This pathway is involved in the regulation of various biological processes, including cell proliferation, differentiation, and survival. By inhibiting the MAPK pathway, this compound can block the downstream effects of MAPK signaling, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of the MAPK pathway by this compound can lead to decreased cell proliferation, increased cell differentiation, and increased cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine in lab experiments is its specificity for MEK1/2. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the effects of MAPK signaling. However, one limitation of using this compound is its short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine. One area of interest is the development of combination therapies using this compound and other targeted inhibitors. Additionally, this compound may be useful in the treatment of inflammatory diseases, and further research is needed to explore this potential application. Finally, the effects of this compound on various cell types and in different disease models should be further investigated to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine has been used extensively in scientific research to study the role of MAPK signaling in various biological processes. This compound has been shown to inhibit the activity of MEK1/2, which are upstream kinases in the MAPK pathway. By inhibiting the MAPK pathway, this compound can be used to study the effects of MAPK signaling on cell proliferation, differentiation, and survival.
Eigenschaften
IUPAC Name |
4-methyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S/c1-8-7-9(13-10(11)12-8)14-3-5-15(6-4-14)18(2,16)17/h7H,3-6H2,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRLIRQHBONYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.